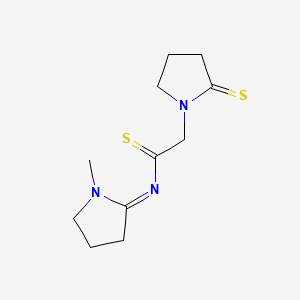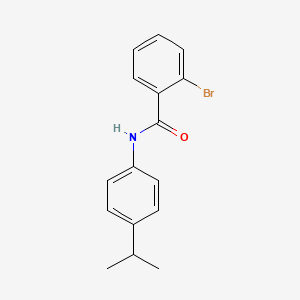
1-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of piperazine derivatives, which are known for their versatile chemical and biological properties. Research has been conducted to explore its synthesis, molecular structure, chemical reactions, physical and chemical properties.
Synthesis Analysis
The synthesis of related piperazine compounds involves condensation reactions, characterized by the combination of carbamimide and halobenzoic acids in the presence of catalysts under basic conditions. These processes are often followed by characterization using techniques like LCMS, NMR, IR, and CHN elemental analysis, confirming the structure through single crystal XRD data (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
X-ray diffraction studies reveal insights into the crystal system, space group, and molecular conformation of piperazine derivatives. These studies highlight the importance of weak intermolecular interactions and aromatic π–π stacking interactions in forming the compound's three-dimensional architecture (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including the formation of hydrogen bonds and interactions leading to different structural motifs. These interactions are crucial in determining the compounds' chemical properties and reactivity (Mahesha et al., 2019).
Physical Properties Analysis
The physical properties, such as crystallization, thermal stability, and solubility, are influenced by the compound's molecular structure and intermolecular interactions. Techniques like FTIR, NMR, and X-ray crystallography are employed to characterize these properties and understand the compound's behavior under different conditions (Awasthi et al., 2014).
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-13-16(3-2-4-17(13)22(24)25)18(23)21-11-9-20(10-12-21)15-7-5-14(19)6-8-15/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIXNTNESHZOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-isopropyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5662837.png)
![5-[3-(2-methoxyphenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5662840.png)

![methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5662855.png)
![(3aR*,6aR*)-2-acetyl-5-(1-benzothien-2-ylmethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5662867.png)
![2-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5662885.png)
![4-methyl-N-[3-(methylthio)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5662888.png)
![2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5662898.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5662900.png)

![N,2-dimethyl-N-[3-(tetrahydrofuran-2-yl)propyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5662911.png)
![2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5662917.png)
![(3aS*,6aS*)-2-(cyclobutylcarbonyl)-5-(4,6-dimethylpyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5662924.png)
![2-(2,4-dichlorophenoxy)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide](/img/structure/B5662929.png)